

A Technical Guide to the Characterization of Native and Alkali-Modified Furcellaran

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Compound of Interest

Compound Name: *Furcellaran*

Cat. No.: *B1364894*

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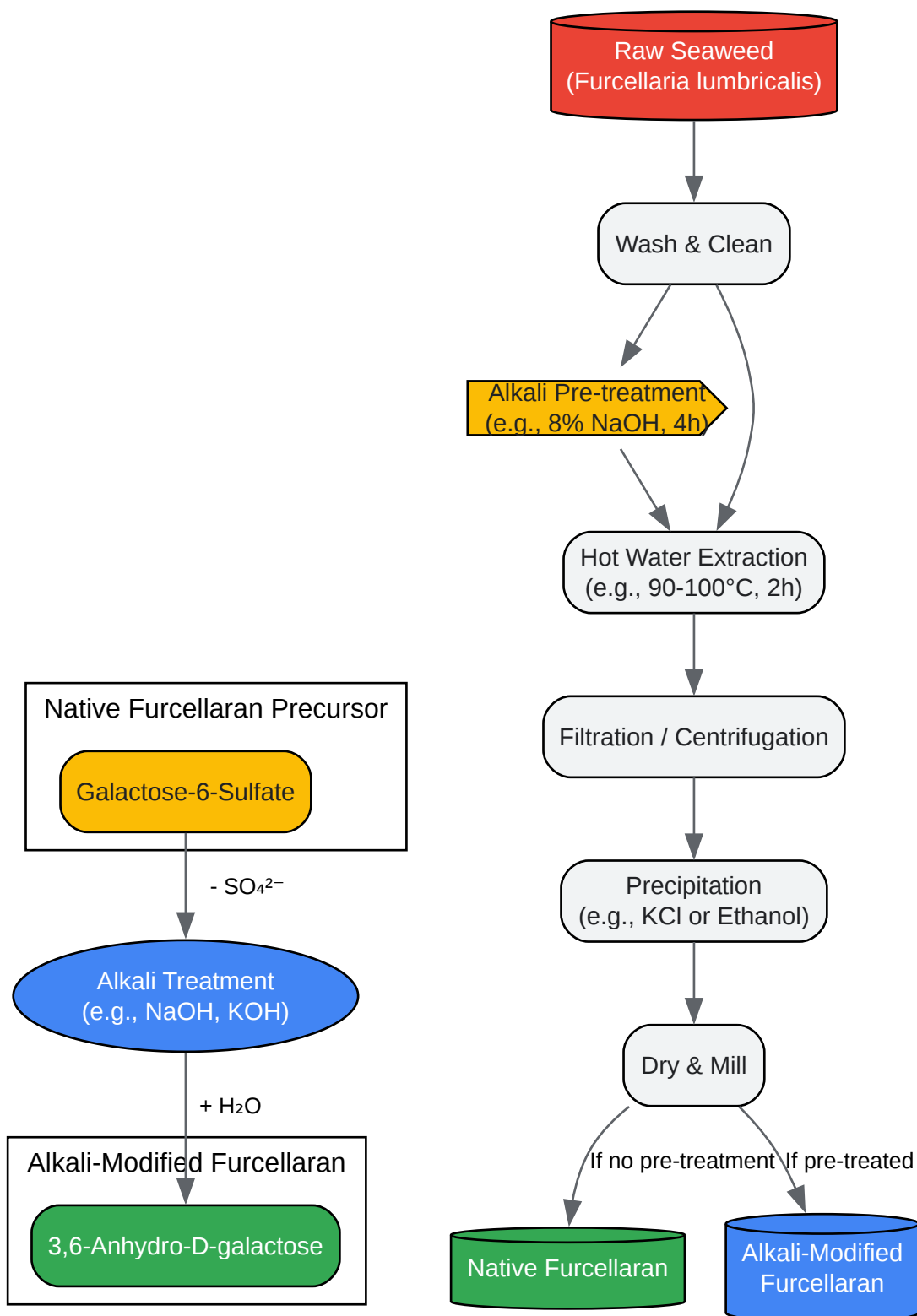
This technical guide provides an in-depth analysis of native and alkali-modified **furcellaran**, a sulfated polysaccharide extracted from the red algae *Furcellaria lumbricalis*. **Furcellaran** is structurally similar to kappa-carrageenan and is valued for its gelling, thickening, and stabilizing properties in the food, pharmaceutical, and biotechnology industries. Alkali modification is a critical industrial process used to enhance its gelling capabilities. This document details the structural differences, comparative physicochemical properties, and the experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in drug development.

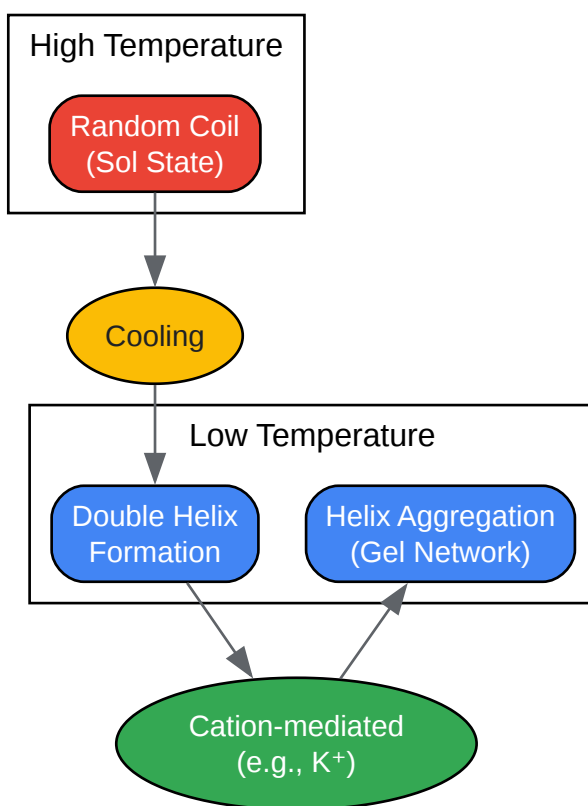
Structural and Functional Overview

Furcellaran is a linear polysaccharide composed of repeating disaccharide units of D-galactose and 3,6-anhydro-D-galactose (DA).^[1] It is structurally a hybrid of β -carrageenan and κ -carrageenan.^{[2][3]} The structure consists of alternating (1 \rightarrow 3)- β -D-galactopyranose-4'-sulfate and (1 \rightarrow 4)-3,6-anhydro- α -D-galactopyranose units.^{[4][5]} Native **furcellaran** contains precursor units that are less effective in forming strong gels.

The primary goal of alkali treatment is to improve the gelling ability of **furcellaran**.^[5] This process involves treating the seaweed or the extracted polysaccharide with an alkaline solution, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).^{[2][6]} The treatment induces an intramolecular nucleophilic substitution, converting galactose-6-sulfate residues into 3,6-anhydro-D-galactose bridges.^[5] This structural change increases the polymer's

hydrophobicity and its propensity to form stable double-helical structures, which are the basis of its robust gel network.[\[4\]](#)





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